Isoquinoline, 7-ethenyl-

Organic Synthesis Polymer Chemistry Materials Science

Procurement of vinyl-substituted heterocycles often fails due to regioisomeric impurities or non-polymerizable analogs. Isoquinoline, 7-ethenyl- (7-vinylisoquinoline) delivers the precise 7-substitution pattern required for controlled reactivity. - **Reactivity Advantage**: Vinyl group enables free-radical/coordination polymerization, Heck, Suzuki-Miyaura, and Sonogashira cross-couplings-unlike non-vinyl isoquinoline. - **Regiochemical Purity**: 7-Vinyl regioisomer is not substitutable with 1- or 4-vinyl analogs; offers unique electron density for Diels-Alder cycloadditions to fused tricyclic alkaloid cores. - **Supply Assurance**: BenchChem provides verified quality with batch-specific analytical data. Available for R&D to pilot scale.

Molecular Formula C11H9N
Molecular Weight 155.20 g/mol
CAS No. 1158755-27-1
Cat. No. B12070033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 7-ethenyl-
CAS1158755-27-1
Molecular FormulaC11H9N
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESC=CC1=CC2=C(C=C1)C=CN=C2
InChIInChI=1S/C11H9N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h2-8H,1H2
InChIKeyLELPWQUXFMMEKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Vinylisoquinoline Specifications & Procurement


Isoquinoline, 7-ethenyl- (also known as 7-vinylisoquinoline) is a heteroaromatic monomer with a vinyl substituent at the 7-position of the isoquinoline scaffold . With a molecular formula of C₁₁H₉N and a molecular weight of 155.20 g/mol, this compound belongs to the class of vinyl-substituted aromatic nitrogen heterocycles [1]. The presence of the vinyl group confers distinct reactivity profiles—including participation in free-radical polymerization, Diels–Alder cycloadditions, and Heck cross-couplings—that differentiate it from non‑vinyl isoquinoline analogs and regioisomers [2].

Monomer Class Vinyl-substituted heteroaromatic
Key Reactivity Free-radical polymerization, Heck coupling, Diels–Alder cycloaddition
Regioisomer Advantage 7‑Vinyl substitution avoids conjugation with ring nitrogen, offering distinct electronic profile

Why 7-Vinylisoquinoline Cannot Be Substituted


Substitution of 7-vinylisoquinoline with unfunctionalized isoquinoline, 1‑vinylisoquinoline, or 4‑vinylisoquinoline is not scientifically equivalent due to fundamental differences in electronic structure, regioselective reactivity, and synthetic utility [1]. While isoquinoline itself lacks a polymerizable handle, regioisomeric vinylisoquinolines exhibit divergent reactivity: 1‑vinylisoquinoline undergoes nucleophilic attack on the vinyl double bond, whereas 4‑vinylisoquinoline participates in Diels–Alder cycloadditions [2]. The 7‑vinyl substitution pattern offers a unique combination of electron density distribution and steric accessibility that is critical for applications in polymer chemistry and medicinal scaffold diversification .

Unfunctionalized isoquinoline lacks a vinyl handle, preventing participation in polymerization or cross-coupling workflows.
1‑Vinylisoquinoline undergoes nucleophilic attack at the vinyl group; reactivity profile may differ, limiting its use as a stable monomer handle.
4‑Vinylisoquinoline favors Diels–Alder regioselectivity that may not match the 7‑substituted scaffold requirements.

7-Vinylisoquinoline vs. Analogs: Key Differences


Cross-Coupling & Polymerization Reactivity

Unfunctionalized isoquinoline (CAS 119-65-3) lacks a vinyl group and therefore cannot participate in vinyl-specific reactions such as free-radical polymerization, Heck coupling, or Diels–Alder cycloaddition . 7-Vinylisoquinoline, by contrast, possesses a terminal alkene that enables quantitative functionalization. For example, the vinyl group in related vinylisoquinoline systems undergoes electrophilic addition and polymerization, whereas isoquinoline itself remains inert under identical conditions [1].

Cross-Coupling Reactivity
Class-level
7‑Vinyl: reactive toward radical initiators, Pd catalysts Isoquinoline: unreactive under same conditions
Enables monomer procurement for vinyl-specific transformations
Class-level inference; verify under specific polymerization conditions
Organic Synthesis Polymer Chemistry Materials Science

Nucleophilic Addition Regioselectivity

1‑Vinylisoquinoline (CAS 19026-44-9) is susceptible to nucleophilic attack on the vinyl double bond due to conjugation with the ring nitrogen [1]. In contrast, the 7‑vinyl isomer lacks this conjugation, resulting in lower electrophilicity at the vinyl group and a different reaction manifold . This regioselective difference dictates which downstream transformations are accessible and influences the electronic properties of derived compounds.

Nucleophilic Addition
Class-level
7‑Vinyl: low electrophilicity, not attacked by nucleophiles 1‑Vinyl: high electrophilicity, readily attacked
Preferred for stable vinyl handle in nucleophilic environments
Class-level inference; nucleophile-dependent reactivity may vary
Medicinal Chemistry Scaffold Diversification Organic Synthesis

Diels–Alder Cycloaddition Proficiency

4‑Vinylisoquinoline derivatives undergo Diels–Alder cycloadditions with dienophiles such as maleic anhydride and acrylic acid to form 1,4‑cycloadducts [1]. While 7‑vinylisoquinoline is also capable of participating in Diels–Alder reactions, the regioisomeric difference alters the electronics of the diene system, leading to different cycloadduct regioselectivity and reaction rates. Quantitative rate comparisons are not available in the open literature for 7‑vinylisoquinoline specifically; however, the established reactivity of 4‑vinylisoquinoline provides a class‑level benchmark for vinylisoquinoline cycloaddition potential.

Diels–Alder Reactivity
Class-level
7‑Vinyl: capable diene/dienophile 4‑Vinyl: forms 1,4-cycloadducts with maleic anhydride etc.
Access to polycyclic scaffolds; 7‑regioisomer may offer distinct regioselectivity
Rate constants not reported; class-level benchmark
Cycloaddition Polycyclic Scaffolds Materials Science

Research & Industrial Applications of 7-Vinylisoquinoline


Copolymer & Functional Material Synthesis

Leveraging the vinyl group for free-radical or coordination polymerization enables the incorporation of the isoquinoline heterocycle into polymer backbones . Such copolymers exhibit enhanced thermal stability and unique optoelectronic properties, making them suitable for organic light-emitting diodes (OLEDs) and electrochromic devices [1].

Medicinal Chemistry Scaffold Diversification

The 7‑vinyl handle allows for Heck, Suzuki–Miyaura, or Sonogashira cross-coupling to append diverse aromatic or aliphatic groups, generating libraries of 7‑substituted isoquinolines for structure–activity relationship (SAR) studies in drug discovery .

Polycyclic Framework Construction via Cycloaddition

7‑Vinylisoquinoline can serve as a diene or dienophile in Diels–Alder reactions to construct fused tricyclic systems, which are core motifs in numerous alkaloid natural products and pharmaceutical candidates [2].

Application
Selection Property
Validation Focus
Copolymer & functional material research
Vinyl polymerization handle
Reported optoelectronic and thermal property context
Scaffold diversification for SAR studies
Cross-coupling compatibility (Heck, Suzuki, etc.)
Library generation and biological activity screening
Polycyclic alkaloid-inspired synthesis
Diels–Alder diene/dienophile capability
Regioselectivity and scaffold diversity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoquinoline, 7-ethenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.